Androsta-3,5-diene-7,17-dione
Overview
Description
Arimistane ) is an androgenic anabolic steroid. Its chemical formula is C19H24O2. This compound is a metabolite of 7-keto-dehydroepiandrosterone (7-keto-DHEA) . Arimistane has gained attention in the fitness and research communities due to its potential effects on hormonal balance and physique enhancement.
Mechanism of Action
Target of Action
Androsta-3,5-diene-7,17-dione, also known as Arimistane, is primarily targeted towards the aromatase enzyme . This enzyme is responsible for converting androgens (like testosterone) into estrogens . By inhibiting this enzyme, Arimistane effectively reduces the conversion of testosterone into estrogen .
Mode of Action
Arimistane acts as an aromatase inhibitor . It binds to the aromatase enzyme and inhibits its function, thereby reducing the conversion of testosterone into estrogen . This unique ability makes Arimistane a popular supplement among athletes and bodybuilders .
Biochemical Pathways
The primary biochemical pathway affected by Arimistane is the aromatase pathway . By inhibiting the aromatase enzyme, Arimistane disrupts the conversion of androgens to estrogens . This results in an increase in testosterone levels and a decrease in estrogen levels .
Pharmacokinetics
It’s known that arimistane is used as a dietary supplement, suggesting that it is orally bioavailable .
Result of Action
The inhibition of the aromatase enzyme by Arimistane leads to an increase in testosterone levels and a decrease in estrogen levels . This hormonal shift can potentially improve muscle strength, increase fat loss, and promote overall well-being .
Action Environment
The action of Arimistane can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as food or other medications, could potentially affect the absorption and efficacy of Arimistane . More research is needed to fully understand these interactions .
Biochemical Analysis
Biochemical Properties
Androsta-3,5-diene-7,17-dione is a potent inhibitor of aromatase . Aromatase is an adrenal and adipose tissue enzyme catalyzing the conversion of androgens to estrogens, for example, testosterone to beta-estradiol . This increases the content of endogenous anabolic hormones and maintains a high level of endogenous testosterone .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been linked with serious side effects, including increased risk of breast, pancreatic, and prostate cancer .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an inhibitor of aromatase . This inhibition prevents the conversion of androgens to estrogens, thereby increasing the levels of endogenous anabolic hormones and testosterone .
Temporal Effects in Laboratory Settings
It is known that high dosages of aromatase inhibitors like this compound can over-suppress estrogen levels and lead to health problems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, female mice lacking a functional aromatase enzyme displayed underdeveloped external genitalia, uteri, and mammary glands, and arrested ovulation; whereas male mice presented with enlarged accessory sex glands and reduced sperm quality .
Metabolic Pathways
This compound is involved in the metabolic pathway of steroid biosynthesis . It is the common precursor of the androgen and estrogen sex hormones . The primary pathway involves conversion of 17α-hydroxypregnenolone to DHEA by way of 17,20-lyase, with subsequent conversion of DHEA to this compound via the enzyme 3β-hydroxysteroid dehydrogenase .
Preparation Methods
Synthetic Routes:: Arimistane can be synthesized through various routes. One common method involves the oxidation of 7-keto-DHEA. The reaction typically employs strong oxidizing agents, such as chromic acid or pyridinium chlorochromate, under controlled conditions.
Industrial Production:: While Arimistane is not produced on an industrial scale, it is available as an analytical reference standard for research purposes.
Chemical Reactions Analysis
Reactions:: Arimistane undergoes several reactions, including:
Oxidation: Conversion of the 3,5-diene double bond to a ketone group.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Alkylation or acylation at various positions.
Oxidation: Chromic acid, pyridinium chlorochromate.
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH).
Substitution: Alkyl halides, acyl chlorides.
Major Products:: The major products depend on the specific reaction conditions. Oxidation yields Arimistane, while reduction produces its reduced form.
Scientific Research Applications
Arimistane has diverse applications:
Hormonal Balance: It is explored for its potential to modulate estrogen and testosterone levels.
Bodybuilding and Fitness: Some athletes use it during post-cycle therapy (PCT) to restore natural testosterone production.
Research: Scientists study its effects on endocrine function and metabolism.
Comparison with Similar Compounds
Arimistane stands out due to its unique combination of aromatase inhibition and androgenic effects. Similar compounds include:
Letrozole: Another aromatase inhibitor.
Exemestane: Used in breast cancer treatment.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-18-9-4-3-5-12(18)11-15(20)17-13-6-7-16(21)19(13,2)10-8-14(17)18/h3,5,11,13-14,17H,4,6-10H2,1-2H3/t13-,14-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDOTNMSJDQVEE-ZENYQMPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CCC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420-49-1 | |
Record name | Androsta-3,5-diene-7,17-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ANDROSTA-3,5-DIENE-7,17-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77P0LYX19T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Androsta-3,5-diene-7,17-dione and where has it been found?
A1: this compound, sometimes referred to as Arimistane, is a synthetic steroid compound. It has been detected as an unlisted ingredient in dietary supplements marketed for "performance enhancement". [, ]
Q2: How is this compound identified in complex mixtures?
A2: Several analytical techniques are employed to identify this compound. Initial screening often involves liquid chromatography-mass spectrometry (LC-MS) which can detect compounds with steroid-like spectral characteristics. [] Confirmation of its presence is achieved through a combination of techniques including:
- High performance liquid chromatography with ultraviolet detection (HPLC-UV): This method is used for separating and isolating the compound from other components in a mixture. []
- Gas chromatography with simultaneous Fourier Transform infrared detection and mass spectrometry (GC-FT-IR-MS): Provides structural information and molecular weight confirmation. []
- Liquid chromatography-high resolution accurate mass-mass spectrometry (LC-HRAM-MS): Offers precise mass measurement for definitive identification. []
- Nuclear magnetic resonance (NMR): Reveals detailed structural information about the compound. []
Q3: Can this compound be formed unintentionally during analytical procedures?
A3: Yes, research indicates that this compound can be generated as an artifact during the analysis of related compounds. This occurs specifically during the derivatization process of 7-oxo-dehydroepiandrosterone (7-oxo-DHEA) and 7α-hydroxy-DHEA with trimethylsilyl (TMS) reagents commonly used in gas chromatography. [] The formation of this compound under these conditions highlights the importance of careful interpretation of analytical data and the need for appropriate controls to differentiate true positives from artifacts.
Q4: What factors can influence the formation of this compound as an analytical artifact?
A4: Several factors have been identified that can contribute to the unintentional formation of this compound during analysis:
- Derivatization reagent: The use of N-methyl-N-trimethylsilyl trifluoroacetamide (MSTFA) for derivatization is a key factor. []
- Reaction temperature: Elevated temperatures during derivatization can promote the formation of this compound. []
- Gas chromatography inlet: The type of inlet used in the gas chromatography system, such as split/splitless or multimode inlets, can also influence artifact formation. []
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